N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c1-22-15(11-6-8-18-9-7-11)20-21-16(22)24-10-14(23)19-13-4-2-12(17)3-5-13/h2-9H,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYYOKKSSJQGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and pyridinyl groups. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Pyridinyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Analogues
The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides. Key structural analogs include:
Structural Insights :
- Pyridinyl Position : The 4-pyridinyl group (vs. 3-pyridinyl in VUAA-1) optimizes π-π stacking in Orco binding pockets .
- Phenyl Substituents : Fluorine atoms improve membrane permeability and resistance to oxidative metabolism compared to methoxy or ethyl groups .
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups (EWGs) : Fluorine and bromine substituents (e.g., ) improve receptor binding and metabolic stability. For example, N-[3-(trifluoromethyl)phenyl] analog () showed enhanced antifungal activity due to increased lipophilicity .
- Electron-Donating Groups (EDGs) : Methoxy and ethyl groups (e.g., ) reduce oxidative stability but may improve solubility .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP is estimated at ~2.5 (higher than methoxyphenyl analogs ~1.8), favoring membrane penetration .
- Solubility: Fluorine’s electronegativity reduces aqueous solubility compared to hydroxyl or amino-substituted analogs .
- Metabolic Stability : Fluorine resists CYP450-mediated oxidation, extending half-life relative to ethyl or methoxy derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be controlled to maximize yield?
- The synthesis involves multi-step reactions, including the formation of triazole-thiol intermediates and subsequent alkylation with chloroacetonitrile derivatives. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reflux conditions (~80–100°C) are critical for cyclization steps to form the triazole ring .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., fluorophenyl protons at δ ~7.2–7.4 ppm, pyridinyl signals at δ ~8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z ~428) .
Q. How stable is this compound under standard laboratory storage conditions?
- Stability tests indicate:
- Light sensitivity : Decomposition occurs under UV light; store in amber glassware .
- pH sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10); neutral buffers are recommended for biological assays .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
- Orthogonal assays : Combine in vitro enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to differentiate direct target effects from off-target interactions .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to diverse targets, such as tyrosine kinases or microbial enzymes .
Q. How does the fluorophenyl group influence the compound’s pharmacokinetic profile compared to chlorophenyl or methoxyphenyl analogs?
- Lipophilicity : Fluorine increases logP by ~0.5 compared to chlorine, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Microsomal stability assays (e.g., rat liver microsomes) show slower degradation of the fluorophenyl derivative (t = 45 min) vs. chlorophenyl (t = 30 min) .
Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in derivatives of this compound?
- Systematic substitution : Replace the pyridinyl group with thiophene or furan rings to assess heterocycle-dependent activity .
- Pharmacophore mapping : Use X-ray crystallography (refined via SHELXL ) to identify critical hydrogen-bonding interactions (e.g., triazole sulfur with ATP-binding pockets) .
Q. How can derivatization of the sulfanylacetamide moiety enhance selectivity for specific biological targets?
- Bioisosteric replacement : Substitute the sulfur atom with selenium or oxygen to modulate electron density and binding kinetics .
- Peptide conjugation : Attach cell-penetrating peptides (e.g., TAT) via thiol-maleimide chemistry to improve intracellular delivery .
Methodological Considerations
Q. What are the best practices for crystallizing this compound to enable X-ray diffraction studies?
- Solvent selection : Slow evaporation of saturated DMSO/water (1:1) solutions yields monoclinic crystals suitable for SHELXL refinement .
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve disorder in the triazole ring .
Q. How should researchers address low reproducibility in biological assays involving this compound?
- Batch variability : Standardize synthesis protocols (e.g., KF titration for moisture control) to ensure consistent purity .
- Assay controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only controls to normalize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
